2,4,5-Trimethoxybenzyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

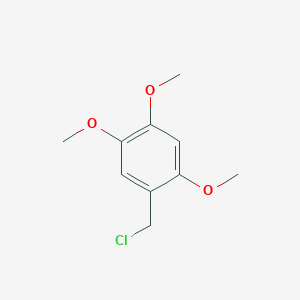

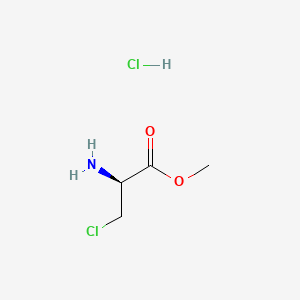

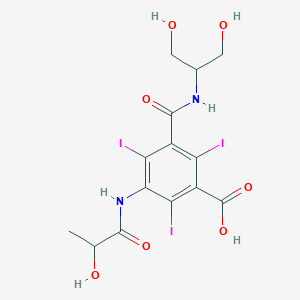

2,4,5-Trimethoxybenzyl chloride is a chemical compound with the molecular formula C10H11ClO3. It is also known as 5-(Chloromethyl)pyrogallol trimethyl ether. The compound consists of a benzene ring substituted with three methoxy (CH3O-) groups and a chloromethyl (CH2Cl) group. It is commonly used in organic synthesis as a protecting group for alcohols and phenols .

Synthesis Analysis

The synthesis of 2,4,5-Trimethoxybenzyl chloride typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with anhydrous sodium acetate in dry toluene, catalyzed by palladium-on-carbon. Quinoline S is often added as a promoter. The reaction proceeds under pressure and yields the desired product .Aplicaciones Científicas De Investigación

Synthesis of Water-Soluble Palladium Complexes : Vicente et al. (1996) described the synthesis and reactivity of water-soluble palladium complexes using 3,4,5-trimethoxybenzyl chloride, highlighting its utility in the formation of highly functionalized organic spirocycles (Vicente et al., 1996).

Phosphonium Salt Synthesis : Shivaprakash et al. (2015) synthesized triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride and explored its reaction with benzaldehydes, leading to the production of multiply substituted stilbenes (Shivaprakash et al., 2015).

Synthesis and Biological Studies of Metal Complexes : Tella and Obaleye (2011) investigated the synthesis and characterization of metal complexes involving 5-(3,4,5-trimethoxybenzyl) pyrimidine-2,4-diamine (Trimethoprim), showing its use in the creation of non-toxic Co(II) and Cd(II) complexes with potential antiplasmodial activity (Tella & Obaleye, 2011).

Aqueous Chlorination Studies : Dodd and Huang (2007) explored the reaction kinetics and pathways of the antibacterial agent Trimethoprim (TMP) with HOCl, emphasizing the role of the 3,4,5-trimethoxybenzyl moiety in its reaction with HOCl under various pH conditions (Dodd & Huang, 2007).

Synthesis of Derivatives for CNS Activity : Abo-Sier et al. (1977) described the synthesis of 3,4,5-trimethoxybenzyl derivatives of various amino compounds, which might possess CNS activity (Abo-Sier et al., 1977).

Polymerization and Thermal Behavior Studies : Stokes et al. (2011) synthesized ionomers using trimethyl(4-vinylbenzyl)phosphonium chloride and styrene comonomers, revealing insights into the thermal properties and potential applications in anion exchange membranes (Stokes et al., 2011).

Propiedades

IUPAC Name |

1-(chloromethyl)-2,4,5-trimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHHCEKRWHSEJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethoxybenzyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)